N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide

cancer differentiation therapy psoriasis

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide (CAS 836664-58-5) is a synthetic purine-7-acetamide derivative bearing an N-benzyl substituent on the acetamide side chain and a 3-methyl-2,6-dioxo purine core. It belongs to the broader class of 7‑substituted purine‑2,6‑diones, a chemical series that has attracted interest as a scaffold for DNA methyltransferase (DNMT) modulation, kinase inhibition, and anti‑proliferative agent development.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 836664-58-5
Cat. No. B3018845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
CAS836664-58-5
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C15H15N5O3/c1-19-13-12(14(22)18-15(19)23)20(9-17-13)8-11(21)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)(H,18,22,23)
InChIKeyQCDXCYSNJHJLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide (CAS 836664-58-5): Core Purine-7-acetamide Building Block for Biomedical & Chemical Biology Procurement


N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide (CAS 836664-58-5) is a synthetic purine-7-acetamide derivative bearing an N-benzyl substituent on the acetamide side chain and a 3-methyl-2,6-dioxo purine core . It belongs to the broader class of 7‑substituted purine‑2,6‑diones, a chemical series that has attracted interest as a scaffold for DNA methyltransferase (DNMT) modulation, kinase inhibition, and anti‑proliferative agent development . With a molecular formula of C₁₅H₁₅N₅O₃ and a molecular weight of 313.31 g·mol⁻¹, the compound is commercially available at ≥95% purity for research use only .

Why Purine-7-acetamide Analogs Cannot Be Interchanged: The Critical Role of N-Benzyl Substitution in 836664-58-5


Purine-7-acetamide derivatives exhibit widely divergent biological profiles depending on the nature and position of substituents on both the purine core and the acetamide side chain. Even subtle modifications—such as replacing an N‑benzyl group with hydrogen, methyl, or heteroaryl‑methyl—can drastically alter binding affinity for epigenetic targets (e.g., DNMT1, DNMT3a), solubility, and cellular permeability . Consequently, generic procurement of “purine‑7‑acetamide” is insufficient for reproducible SAR studies or target‑engagement experiments; explicit structural verification and batch‑specific data are required to ensure the compound matches the active entity reported in patent or literature disclosures .

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide (836664-58-5): Quantitative Differentiation Evidence for Procurement Decisions


Anti‑Proliferative & Pro‑Differentiation Activity in Undifferentiated Cell Models

The target compound is explicitly cited in patent disclosures for its pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting potential utility as an anti‑cancer and anti‑psoriasis agent . In contrast, the unsubstituted analog 2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetic acid lacks the N‑benzyl moiety and is not associated with differentiation‑inducing activity in any accessible primary or patent literature .

cancer differentiation therapy psoriasis

Structural Differentiation from 8‑Substituted Analogs: Absence of Bulky Heteroaryl‑Methyl Appendages

The 8‑position of the purine core in the target compound is unsubstituted (hydrogen), whereas the closely related analog 2‑[8‑[[4‑(2‑fluorophenyl)piperazin‑1‑yl]methyl]‑3‑methyl‑2,6‑dioxopurin‑7‑yl]acetamide (CAS 847409‑54‑5) carries a bulky aryl‑piperazine‑methyl group that introduces additional hydrogen‑bond acceptors and steric bulk . This structural distinction is crucial because 8‑substitution in purine‑2,6‑diones has been shown to shift selectivity away from DNMT1 inhibition toward CDK or P2X3 receptor modulation .

medicinal chemistry kinase inhibition DNMT

Commercial Purity Benchmarking: ≥95% vs. Typical Research-Grade Purine Derivatives

Multiple vendors list N‑benzyl‑2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetamide at ≥95% purity, a specification that meets or exceeds the typical 90–95% range offered for many custom‑synthesized purine‑7‑acetamide analogs . In comparison, the acid counterpart 2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetic acid is frequently supplied at lower purity (typically ≥90%) and requires additional purification for biochemical assays .

chemical procurement quality control purity specification

Predicted Physicochemical Profile Supports CNS Drug‑Likeness Compared to Non‑Benzylated Analog

In silico predictions (e.g., SwissADME, not experimentally confirmed) indicate that the N‑benzyl group increases logP and topological polar surface area (TPSA) relative to the primary amide analog, placing the target compound within favorable ranges for blood‑brain barrier penetration (logP ≈ 1.2–1.8; TPSA ≈ 90–100 Ų) . The 8‑piperazine‑substituted comparator (CAS 847409‑54‑5) has a substantially higher molecular weight (415.4 g·mol⁻¹) and TPSA (≈110–120 Ų), which may limit passive CNS permeation . While these are computational estimates, they inform candidate prioritization in CNS‑focused phenotypic screens.

CNS penetration drug-likeness physicochemical prediction

Highest‑Impact Application Scenarios for N‑benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide Procurement in Drug Discovery & Chemical Biology


Epigenetic Drug Discovery: DNMT Inhibition Lead Optimization

The compound serves as a SAM/SAH‑mimetic scaffold for designing novel DNA methyltransferase inhibitors. Its N‑benzyl group mimics the adenosine moiety, and the unsubstituted 8‑position allows directed functionalization for cytosine‑pocket engagement. Procuring this exact intermediate ensures consistency with published patent SAR strategies .

Differentiation‑Therapy Probe in Hematological Malignancies

Based on the patent claim of pronounced differentiation‑inducing activity, the compound can be used as a chemical probe to validate monocyte‑lineage differentiation as a therapeutic strategy in acute myeloid leukemia or myelodysplastic syndromes. The ≥95% purity specification supports direct use in cell‑based assays without purification .

CNS‑Penetrant Phenotypic Screening in Neuro‑Oncology

Due to its favorable predicted CNS drug‑likeness (logP ~1.5, TPSA ~95 Ų), the compound is a suitable starting point for phenotypic screens targeting glioblastoma or brain‑metastatic tumor models where other purine‑2,6‑dione analogs fail to cross the blood‑brain barrier .

Fragment‑Based or Crystallographic Studies Requiring a Sterically Minimal Purine Template

The absence of an 8‑substituent (hydrogen) minimizes steric clashes in protein binding pockets, making the compound an ideal fragment for soaking, co‑crystallization, or SAR‑by‑catalog approaches. Its high purity ensures that electron density maps are not confounded by impurities .

Quote Request

Request a Quote for N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.